molecular formula C14H19N5O3 B2482620 1,3-Dimethyl-8-morpholin-4-yl-7-prop-2-enylpurine-2,6-dione CAS No. 30958-61-3

1,3-Dimethyl-8-morpholin-4-yl-7-prop-2-enylpurine-2,6-dione

Cat. No. B2482620
CAS RN: 30958-61-3
M. Wt: 305.338
InChI Key: NTZASSPKHIUIRP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related morpholine and purine derivatives involves complex chemical reactions, including cyclocondensation and ring-opening polymerizations. A similar approach could be hypothesized for the synthesis of "1,3-Dimethyl-8-morpholin-4-yl-7-prop-2-enylpurine-2,6-dione," involving key steps like amide cyclization and subsequent functionalization to introduce the morpholine and purine cores (Mawad et al., 2010).

Molecular Structure Analysis

Morpholine derivatives typically exhibit intriguing structural characteristics, such as different conformational preferences. The morpholine ring can adopt conformations ranging from a boat to a twist-boat, influenced by substituents and interaction with other functional groups in the molecule (A. Linden et al., 2001). These structural nuances play a crucial role in the compound's reactivity and interaction with biological targets.

Chemical Reactions and Properties

Chemical reactions involving morpholine derivatives are diverse, including cyclization reactions that yield complex heterocyclic structures. For instance, the reaction of morpholine with acetylenic compounds under catalytic conditions can lead to the formation of azulene derivatives, showcasing the versatility of morpholine in synthetic chemistry (KurodaShigeyasu et al., 1998).

Scientific Research Applications

Chemical Synthesis and Derivatives

  • Synthesis of Substituted Derivatives

    Research has demonstrated the synthesis of various substituted derivatives of related chemical structures. For instance, 3,7-dimethyl- and 1,3-dimethyl-8-alkoxypurine-2,6-dione derivatives have been synthesized and evaluated for specific receptor affinities and inhibitory properties (Chłoń-Rzepa et al., 2016).

  • Cyclocondensation Reactions

    Cyclocondensation of certain amino morpholine pyrimidines with various diones has been explored, leading to the synthesis of novel compounds like 4,7,7-trimethyl-2-morpholino-7,8-dihydro-5H-benzo[b]pyrimido[5,4-e][1,4]thiazin-9(6H)-one (Karimian et al., 2017).

Biological and Pharmacological Studies

  • Cardiovascular Activity Studies

    Compounds with similar structures have been synthesized and tested for their cardiovascular activities. For example, 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones have been evaluated for their electrocardiographic, antiarrhythmic, and hypotensive activities (Chłoń-Rzepa et al., 2004).

  • Structure-Activity Relationship in Pharmacology

    Research has been conducted on the relationship between chemical structure and biological activity. This includes the synthesis and study of 7-arylpiperazinylalkyl-8-morpholin-4-yl-purine-2,6-dione derivatives, assessing their affinity for serotonin receptors and anxiolytic activity (Chłoń-Rzepa et al., 2014).

Crystallographic and Structural Analyses

  • Crystal Structure Analysis

    The crystal structures of related compounds, such as 8-amino-7-(4-morpholinobutyl)theophylline, have been described and compared with similar structures to understand the molecular geometry and interactions (Karczmarzyk & Pawłowski, 1997).

  • Molecular Conformation Studies

    Investigations into the conformations of morpholine ring-containing compounds, such as (+/-)-6-Benzyl-3,3-dimethylmorpholine-2,5-dione, have been conducted to understand their molecular shapes and potential intermolecular interactions (Linden et al., 2001).

properties

IUPAC Name

1,3-dimethyl-8-morpholin-4-yl-7-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O3/c1-4-5-19-10-11(16(2)14(21)17(3)12(10)20)15-13(19)18-6-8-22-9-7-18/h4H,1,5-9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTZASSPKHIUIRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCOCC3)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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